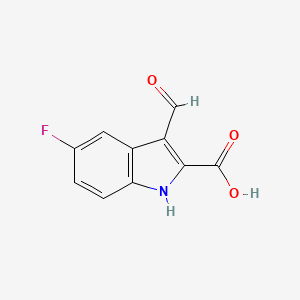

5-フルオロ-3-ホルミル-1H-インドール-2-カルボン酸

説明

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The addition of fluorine atoms often enhances the biological activity and metabolic stability of these compounds, making them valuable in drug development and other scientific research applications.

科学的研究の応用

セロトニン受容体リガンド

この化合物は、セロトニン受容体、特に5-HT6受容体のリガンドの調製のための反応体として役立ちます。 これらのリガンドは、脳内のセロトニンレベルを調節する役割を果たすため、さまざまな神経障害の治療に潜在的な応用があります .

トリプトファンジオキシゲナーゼ阻害剤

これは、トリプトファン代謝に関与する酵素であるトリプトファンジオキシゲナーゼの阻害剤を合成するために使用されます。 この酵素の阻害剤は、トリプトファン代謝ががん細胞でしばしば調節不全になるため、その潜在的な抗がん特性について検討することができます .

抗がん免疫調節剤

この化合物は、抗がん免疫調節剤として有望なピリジルエテニルインドールの作成のための反応体です。 これらの化合物は、免疫系を調節してがん細胞を標的化して破壊することができる可能性があります .

抗菌剤

研究者は、新しい抗菌剤の開発に5-フルオロ-3-ホルミル-1H-インドール-2-カルボン酸を使用しています。 既存の薬剤に対する耐性が高まっているため、新しい抗生物質の必要性は差し迫っています .

HIV-1インテグラーゼ阻害剤

この化合物を含むインドール-2-カルボン酸誘導体は、HIV-1インテグラーゼを効果的に阻害することが判明しています。 この酵素は、HIVウイルスの複製サイクルに不可欠であり、その阻害はウイルスが繁殖するのを防ぐことができます .

抗ウイルス活性

この化合物の誘導体は、幅広いRNAウイルスとDNAウイルスに対する抗ウイルス活性を調査されており、汎用性の高い抗ウイルス剤としての可能性を示しています .

がん治療

インドール誘導体は、生物学的に活性な特性を持つため、がん細胞の治療におけるその応用がますます認識されています。 それらは、さまざまなタイプのがん細胞に対する有効性を研究されています .

電気化学的特性

この化合物は、興味深い電気化学的特性を持つインドールベースのスルホンアミド誘導体を合成するために使用されてきました。 これらの特性は、センサーやその他の電子デバイスの開発に利用できます .

作用機序

Target of Action

It is known that indole derivatives, which include 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for the development of new therapeutic derivatives .

Mode of Action

Indole derivatives, including 5-fluoro-3-formyl-1h-indole-2-carboxylic acid, are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may affect a variety of biochemical pathways.

Result of Action

It is known that indole derivatives can have a broad range of biological activities . For instance, certain indole derivatives have shown inhibitory activity against viruses .

生化学分析

Biochemical Properties

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid, have been shown to exhibit inhibitory activity against specific enzymes involved in inflammatory pathways . The compound’s interaction with these enzymes can modulate their activity, leading to reduced inflammation. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, the compound can alter the expression of genes involved in inflammatory responses, leading to decreased production of pro-inflammatory cytokines. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may impact cellular metabolism by affecting the activity of metabolic enzymes, thereby altering the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes and inhibit their activity, resulting in reduced production of inflammatory mediators . Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may activate or inhibit transcription factors, leading to changes in gene expression. These molecular interactions contribute to the compound’s overall biochemical and pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid remains stable under specific conditions, allowing for sustained biochemical activity. Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biochemical effects over extended periods, provided that it remains stable .

Dosage Effects in Animal Models

The effects of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reduced inflammation and improved cellular function . At higher doses, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may cause toxic or adverse effects, including cellular damage and altered metabolic processes . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing harm .

Metabolic Pathways

5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of specific metabolites . These metabolic pathways can influence the compound’s overall biochemical activity and its effects on cellular function. Additionally, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may affect metabolic flux, altering the levels of key metabolites and influencing cellular metabolism .

Transport and Distribution

The transport and distribution of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid within cells and tissues are critical factors that determine its biochemical effects. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can localize to specific cellular compartments, where it exerts its biochemical effects . The distribution of the compound within tissues can also influence its overall pharmacological activity .

Subcellular Localization

The subcellular localization of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the fluorination of an indole precursor, followed by formylation and carboxylation steps.

Fluorination: The indole nucleus can be fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Formylation: The formyl group can be introduced via a Vilsmeier-Haack reaction, using reagents such as DMF and POCl3.

Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, often using CO2 in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The aldehyde group in 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 5-Fluoro-3-carboxy-1H-indole-2-carboxylic acid.

Reduction: 5-Fluoro-3-hydroxymethyl-1H-indole-2-carboxylic acid.

Substitution: 5-Amino-3-formyl-1H-indole-2-carboxylic acid (if amine is the nucleophile).

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Acts as a precursor for various fluorinated indole derivatives.

Biology:

- Studied for its potential antiviral and anticancer properties.

- Used in the development of fluorescent probes for biological imaging.

Medicine:

- Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

- Potential use in the treatment of diseases due to its bioactive properties.

Industry:

- Utilized in the synthesis of agrochemicals and pharmaceuticals.

- Employed in the development of new materials with specific properties.

類似化合物との比較

5-Fluoroindole-2-carboxylic acid: Lacks the formyl group, which may reduce its biological activity compared to 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid.

3-Formylindole-2-carboxylic acid: Lacks the fluorine atom, which may affect its metabolic stability and binding affinity.

5-Fluoro-1H-indole-2-carboxylic acid: Similar structure but without the formyl group, leading to different reactivity and biological properties.

Uniqueness: 5-Fluoro-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both fluorine and formyl groups, which enhance its biological activity and stability. This makes it a valuable compound in various scientific research applications, particularly in drug development and medicinal chemistry.

特性

IUPAC Name |

5-fluoro-3-formyl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBOABFLAUHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(N2)C(=O)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

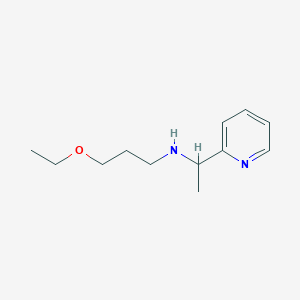

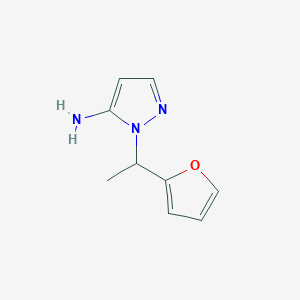

![4-[5-(3,4-Dimethoxyphenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B1306457.png)